

Application Note: Laboratory Synthesis of Iodoform from Acetone

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Compound of Interest

Compound Name: *Formoiodine*

Cat. No.: *B15487767*

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Abstract

This document provides a detailed protocol for the laboratory synthesis of iodoform (triiodomethane) from acetone via the haloform reaction. Iodoform, a pale yellow crystalline solid, has historical significance as an antiseptic.^[1] This application note outlines the reaction mechanism, stoichiometry, experimental procedure, and purification methods suitable for a research or drug development setting. Quantitative data and safety precautions are also presented.

Introduction

The haloform reaction is a well-established organic transformation that produces a haloform (CHX_3 , where X is a halogen) by the exhaustive halogenation of a methyl ketone or a compound that can be oxidized to a methyl ketone in the presence of a base.^[2] The synthesis of iodoform from acetone using iodine and a base is a classic example of this reaction and is often used as a qualitative test for the presence of methyl ketones.^{[3][4]} The reaction proceeds via the formation of an enolate ion, followed by successive iodination and subsequent cleavage of the triiodomethyl group.^{[3][5]}

Chemical Reaction: $\text{CH}_3\text{COCH}_3 + 3\text{I}_2 + 4\text{NaOH} \rightarrow \text{CHI}_3 + \text{CH}_3\text{COONa} + 3\text{NaI} + 3\text{H}_2\text{O}$ ^[6]

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the laboratory-scale synthesis of iodoform from acetone.

Parameter	Value	Reference
Reactants		
Acetone (CH ₃ COCH ₃)	3.5 mL - 5 mL	[7][8]
Iodine (I ₂)	5 g	[7][8]
Sodium Hydroxide (NaOH)	5% (w/v) aqueous solution	[7][9]
or Potassium Carbonate (K ₂ CO ₃)	5 g	[8]
Product		
Iodoform (CHI ₃)		
Theoretical Yield	~1.15 g (from 3.5 mL acetone)	[8]
Experimental Yield	~5 g (from 5g Iodine and 5mL Acetone)	[9]
Reported Experimental Yield	56.46%	[10]
Melting Point	119-121 °C	[1][10]
Appearance	Pale yellow crystalline solid	[1][7]

Experimental Protocol

This protocol details the synthesis, purification, and characterization of iodoform from acetone.

3.1. Materials and Reagents

- Acetone (Propanone)
- Iodine crystals
- Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

- Distilled water
- Ethanol (for recrystallization)
- Conical flask (100 mL or 250 mL)
- Beakers
- Measuring cylinders
- Buchner funnel and flask
- Filter paper
- Stirring rod
- Water bath
- Melting point apparatus

3.2. Synthesis of Crude Iodoform

- In a 250 mL conical flask, dissolve 5.0 g of iodine crystals in 5 mL of acetone.^[7] Swirl the flask to ensure complete dissolution.
- Slowly add a 5% aqueous solution of sodium hydroxide dropwise to the acetone-iodine mixture while continuously swirling the flask.^[7]^[9]
- Continue adding the sodium hydroxide solution until the brown color of the iodine is discharged, and a yellow precipitate of iodoform begins to form.^[7]
- Allow the flask to stand for 10-15 minutes to ensure complete precipitation of the iodoform.^[7]^[9]
- Cool the mixture in an ice bath to maximize the yield of the precipitate.
- Collect the crude iodoform by vacuum filtration using a Buchner funnel.^[7]

- Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.[8]
- Press the crystals between sheets of filter paper to partially dry them.

3.3. Purification by Recrystallization

- Transfer the crude iodoform to a small beaker.
- Add a minimal amount of ethanol and gently heat the mixture in a warm water bath (around 75-80 °C) until the iodoform dissolves completely.[8]
- Allow the solution to cool slowly to room temperature. Iodoform crystals will start to form.
- Once at room temperature, place the beaker in an ice bath to complete the crystallization process.
- Collect the purified iodoform crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol.
- Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

3.4. Characterization

- Appearance: Observe the color and crystalline nature of the product. It should be a pale yellow solid.[7]
- Melting Point: Determine the melting point of the purified iodoform. The literature value is 119-121 °C.[1][10] A sharp melting point close to this range indicates a high degree of purity.
- Yield Calculation: Weigh the final dried product and calculate the percentage yield based on the limiting reactant (acetone).

Diagrams

Caption: Workflow for the synthesis and purification of iodoform.

Caption: Mechanism of the iodoform reaction with acetone.

Safety Precautions

- Acetone is highly flammable. Avoid open flames and ensure proper ventilation.
- Iodine is corrosive and can cause stains. Handle with gloves and in a well-ventilated area or fume hood.
- Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Handle all chemicals in a fume hood to avoid inhalation of vapors.

Conclusion

The preparation of iodoform from acetone is a straightforward and reliable laboratory procedure. The haloform reaction provides a high yield of iodoform, which can be easily purified by recrystallization. This method serves as an excellent example of enolate chemistry and nucleophilic acyl substitution, making it a valuable experiment in an educational or research context.

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